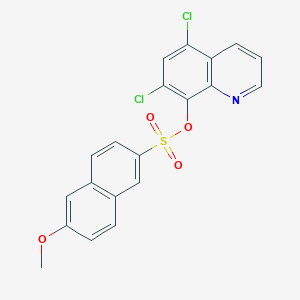

5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5,7-dichloro-8-quinolinyl 6-methoxy-2-naphthalenesulfonate" pertains to a class of chemicals that have been explored for various chemical and physical properties due to their unique structural configurations. These molecules often display interesting reactivity patterns, which can be attributed to the presence of quinoline and naphthalene units within their structure.

Synthesis Analysis

The synthesis of quinoline and naphthalene derivatives often involves complex reactions. For example, the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls was achieved through CeCl(3)·7H(2)O-NaI catalyst via variants of the Bohlmann-Rahtz reaction, indicating a possible pathway for similar compounds (Kantevari et al., 2011).

Molecular Structure Analysis

Molecular structure and protonation trends of methoxy derivatives of quinoline have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the spatial arrangement and electronic properties of these molecules. The buttressing effect exhibited by methoxy groups on quinoline's basicity highlights the significance of substituents on molecular behavior (Dyablo et al., 2016).

Chemical Reactions and Properties

The reactivity of quinoline and naphthalene sulfonate derivatives includes their participation in various chemical reactions. For instance, the synthesis of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from 2-chloro-3-formyl quinolines showcases the compound's ability to undergo condensation and cyclization reactions, indicating a similar potential for the compound (Rajeev & Rajendran, 2010).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility of quinoline and naphthalene derivatives can be influenced significantly by their molecular structure. While specific data on "this compound" is not directly available, related compounds have been characterized by X-ray diffraction analysis, IR, mp, and elemental analysis to determine their crystal structure and physical parameters, suggesting similar methodologies could elucidate the physical properties of the compound (Jin et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for redox reactions, are central to understanding the behavior of complex molecules like "this compound." The examination of related compounds under oxidative conditions, for example, provides insights into their electron-withdrawing and -donating capabilities, as well as their propensity to form phenols and quinones, offering a glimpse into the chemical nature and reactivity of the compound of interest (Orita et al., 1989).

Propriétés

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO4S/c1-26-14-6-4-13-10-15(7-5-12(13)9-14)28(24,25)27-20-18(22)11-17(21)16-3-2-8-23-19(16)20/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPYJSPTMZMWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367697 |

Source

|

| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6424-45-9 |

Source

|

| Record name | (5,7-dichloroquinolin-8-yl) 6-methoxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)

![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)

![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B5022711.png)

![N-[1-[(ethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5022717.png)

![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)

![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)

![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)

![5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022786.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)

![3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5022804.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-ethylpiperazine](/img/structure/B5022816.png)

![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)